Sotalol Hydrochloride is the hydrochloride salt form of sotalol, an ethanolamine derivative with Class III antiarrhythmic and antihypertensive properties. Sotalol hydrochloride is a nonselective beta-adrenergic receptor and potassium channel antagonist. In the heart, this agent inhibits chronotropic and inotropic effects thereby slowing the heart rate and decreasing myocardial contractility. This agent also reduces sinus rate, slows conduction in the atria and in the atrioventricular (AV) node and increases the functional refractory period of the AV node. In the lungs, sotalol inhibits vasodilation and bronchodilation. In addition, this agent inhibits renin release.
An adrenergic beta-antagonist that is used in the treatment of life-threatening arrhythmias.
See also: Sotalol (has active moiety).
Sotalol hydrochloride
CAS No.: 959-24-0
Cat. No.: VC20741168
Molecular Formula: C12H21ClN2O3S
Molecular Weight: 308.83 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.

CAS No. | 959-24-0 |
---|---|
Molecular Formula | C12H21ClN2O3S |
Molecular Weight | 308.83 g/mol |
IUPAC Name | N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;hydrochloride |
Standard InChI | InChI=1S/C12H20N2O3S.ClH/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17;/h4-7,9,12-15H,8H2,1-3H3;1H |
Standard InChI Key | VIDRYROWYFWGSY-UHFFFAOYSA-N |
SMILES | CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.Cl |
Canonical SMILES | CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O.Cl |
Appearance | Solid powder |
Chemical Structure and Properties
Sotalol hydrochloride is chemically identified as d,l-N-[4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]phenyl]methanesulfonamide monohydrochloride. This water-soluble compound has a molecular formula of C12H20N2O3S·HCl and a molecular weight of 308.82.
Physical Properties
Sotalol hydrochloride demonstrates high solubility in water, with maximum concentration reaching 15.44 mg/mL (50 mM), which contributes to its excellent bioavailability. The compound is stable at room temperature for storage purposes and is typically available with high purity (≥99% by HPLC analysis). Importantly, sotalol hydrochloride lacks the membrane-stabilizing activity and intrinsic sympathomimetic activity that characterize some other beta-adrenergic antagonists.
Stereochemistry
Sotalol hydrochloride exists as a racemic mixture of d- and l-isomers. While both isomers contribute equally to the Class III antiarrhythmic effects (prolongation of cardiac action potential), the l-isomer is primarily responsible for the compound's beta-blocking activity. This stereochemical property explains the dual pharmacological mechanism that makes sotalol unique among antiarrhythmic medications.
Pharmacological Mechanism of Action
Beta-Adrenergic Receptor Blockade
Sotalol hydrochloride functions as a nonselective beta-adrenergic receptor antagonist, blocking both β1 and β2 receptors. This non-cardioselective beta-blocking activity contributes to its antiarrhythmic effects by reducing heart rate, decreasing myocardial contractility, and lowering conduction velocity within the atrioventricular node.
Class III Antiarrhythmic Activity
The distinctive feature of sotalol hydrochloride is its ability to prolong cardiac repolarization independent of its beta-blocking action. This Class III antiarrhythmic property involves the blockade of potassium channels, which extends the action potential duration and effective refractory period in cardiac tissue. This mechanism is particularly effective in preventing reentry arrhythmias, which are common in both atrial and ventricular tachyarrhythmias.
Pharmacokinetics and Metabolism
Absorption and Bioavailability
Sotalol hydrochloride demonstrates nearly complete absorption following oral administration, resulting in bioavailability approaching 100%. Age and food intake have only minor, clinically insignificant effects on this high bioavailability. Maximum plasma concentration (Cmax) is typically achieved within 2-3 hours of administration.
Distribution and Elimination
Unlike many cardiovascular medications, sotalol hydrochloride undergoes minimal metabolism. The compound is primarily excreted unchanged through the kidneys, with no significant liver metabolism or first-pass effect. Consequently, plasma levels and half-life (t1/2) of sotalol are directly proportional to creatinine clearance and glomerular filtration rate. The elimination half-life typically ranges between 7 and 15 hours in patients with normal renal function.
Special Population Considerations
Dose adjustments are essential for patients with impaired renal function, as reduced clearance can lead to drug accumulation and increased risk of adverse effects. Similarly, physiological states that increase renal blood flow, such as pregnancy, may necessitate dosage modifications to maintain therapeutic plasma concentrations.
Clinical Applications
Supraventricular Arrhythmias
Sotalol hydrochloride has demonstrated significant efficacy in managing various supraventricular tachyarrhythmias. It effectively controls paroxysmal supraventricular tachycardias and moderates ventricular response to atrial fibrillation/flutter in patients with Wolff-Parkinson-White syndrome. Additionally, the drug has proven valuable in maintaining sinus rhythm following cardioversion of atrial fibrillation or flutter.
Ventricular Arrhythmias
One of the most important applications of sotalol hydrochloride is in the management of ventricular arrhythmias, particularly those associated with ischemic heart disease. The compound effectively suppresses complex forms of ventricular ectopy, with superior antiectopic activity compared to other beta-blockers such as propranolol and metoprolol. Long-term prophylactic efficacy against recurrence of life-threatening ventricular arrhythmias has been documented in approximately 55-85% of patients with previously refractory conditions.
Post-Operative Arrhythmia Prevention
Sotalol hydrochloride has shown promising results in preventing the initiation of supraventricular tachyarrhythmias following coronary artery bypass surgery, representing an important application in post-operative cardiac care.
Administration Methods
Conventional Oral Administration
Traditionally, sotalol hydrochloride therapy has been initiated using a careful, multi-dose oral titration protocol during inpatient hospitalization. This approach typically involves administration of five sequential oral doses while monitoring for QT interval prolongation and other potential adverse effects. While effective, this method requires extended hospitalization and associated healthcare costs.
Intravenous Loading
Recent research, such as the DASH-AF trial (Feasibility and Safety of Intravenous Sotalol Administered as a Loading Dose to Initiate Oral Sotalol Therapy in Adult Patients With Atrial Fibrillation), has investigated alternative administration protocols. Intravenous sotalol loading achieves steady-state concentrations with maximum QTc prolongation within 6 hours, compared to the traditional 5-dose inpatient oral titration. This approach has demonstrated comparable safety with fewer patients requiring dose adjustment (4.1% vs. 16.6%), potentially reducing hospitalization duration and healthcare costs by approximately $3,500 per admission.
Formulation Options
Sotalol hydrochloride is available in various formulations including tablets and oral solutions. The oral solution formulation contains 5 mg/mL of sotalol hydrochloride, providing an alternative for patients who have difficulty swallowing tablets or require precise dosage adjustments.
Hemodynamic Effects
Despite its beta-blocking properties, sotalol hydrochloride demonstrates relatively favorable hemodynamic effects compared to other antiarrhythmic agents. In normotensive individuals, even those with depressed myocardial function, the typical hemodynamic profile includes:
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Reduction in heart rate with minimal change in blood pressure
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Decreased cardiac output without significant change in stroke volume
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Minimal effects on pulmonary wedge pressure
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Little to no change in left ventricular end-diastolic pressure or volume
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Preservation of ejection fraction both at rest and during exercise
This hemodynamic profile reflects sotalol's relative lack of direct cardiac depressant activity, distinguishing it from many other antiarrhythmic medications and making it suitable for patients with mild to moderate left ventricular dysfunction.
Comparative Efficacy
Sotalol hydrochloride demonstrates superior antiectopic activity compared to conventional beta-blockers such as propranolol and metoprolol in the suppression of ventricular arrhythmias. This enhanced efficacy is attributed to its dual mechanism of action, combining beta-blockade with class III antiarrhythmic effects.
When compared to class I antiarrhythmic agents, sotalol hydrochloride offers the significant advantage of reducing mortality in high-risk patient populations, whereas many class I agents have been associated with increased mortality in certain patient groups.
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